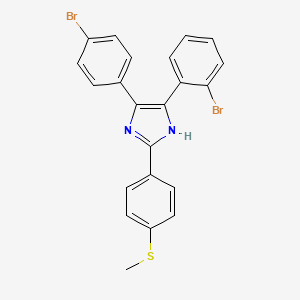

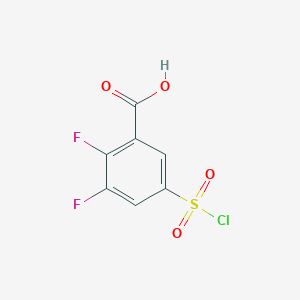

![molecular formula C12H9F3N2O2S B2459276 4-Methyl-2-[3-(Trifluormethyl)anilino]-1,3-thiazol-5-carbonsäure CAS No. 928003-03-6](/img/structure/B2459276.png)

4-Methyl-2-[3-(Trifluormethyl)anilino]-1,3-thiazol-5-carbonsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of these compounds can be represented by their SMILES string and InChI key. For example, the SMILES string for “2-Methyl-3-(trifluoromethyl)aniline” isCc1c(N)cccc1C(F)(F)F and its InChI key is TWLDBACVSHADLI-UHFFFAOYSA-N . The SMILES string for “4-Methyl-3-(trifluoromethyl)aniline” is Cc1ccc(N)cc1C(F)(F)F and its InChI key is JBCDCYFEJQHTTA-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be quite diverse. For example, “2-Methyl-3-(trifluoromethyl)aniline” has a melting point of 38-42 °C . “4-Methyl-3-(trifluoromethyl)aniline” has a boiling point of 204 °C and a density of 1.220 g/mL at 25 °C .Wirkmechanismus

4-Methyl-2-[3-(trifluoromethyl)anilino]-1,3-thiazole-5-carboxylic acid binds to the ATP-binding site of BTK, preventing its phosphorylation and activation. This leads to downstream inhibition of BCR signaling, including the activation of PI3K/AKT and NF-κB pathways. The inhibition of BTK also leads to decreased cell proliferation and survival in B-cell malignancies.

Biochemical and Physiological Effects:

In addition to its anti-cancer effects, 4-Methyl-2-[3-(trifluoromethyl)anilino]-1,3-thiazole-5-carboxylic acid has also been shown to have immunomodulatory effects. In preclinical models, 4-Methyl-2-[3-(trifluoromethyl)anilino]-1,3-thiazole-5-carboxylic acid has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. 4-Methyl-2-[3-(trifluoromethyl)anilino]-1,3-thiazole-5-carboxylic acid has also been shown to enhance the function of regulatory T cells, which play a role in maintaining immune tolerance.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 4-Methyl-2-[3-(trifluoromethyl)anilino]-1,3-thiazole-5-carboxylic acid is its potency and selectivity for BTK, which allows for effective inhibition of BCR signaling without affecting other signaling pathways. This makes 4-Methyl-2-[3-(trifluoromethyl)anilino]-1,3-thiazole-5-carboxylic acid a promising candidate for combination therapy with other anti-cancer agents. However, 4-Methyl-2-[3-(trifluoromethyl)anilino]-1,3-thiazole-5-carboxylic acid has also been shown to have off-target effects on other kinases, such as JAK2 and FLT3, which may limit its clinical utility.

Zukünftige Richtungen

There are several future directions for research on 4-Methyl-2-[3-(trifluoromethyl)anilino]-1,3-thiazole-5-carboxylic acid. One area of interest is the development of combination therapies with other anti-cancer agents, such as venetoclax and lenalidomide. Another area of interest is the investigation of 4-Methyl-2-[3-(trifluoromethyl)anilino]-1,3-thiazole-5-carboxylic acid in other B-cell malignancies, such as Waldenström macroglobulinemia and marginal zone lymphoma. Additionally, there is interest in exploring the immunomodulatory effects of 4-Methyl-2-[3-(trifluoromethyl)anilino]-1,3-thiazole-5-carboxylic acid in other disease settings, such as autoimmune disorders. Finally, there is ongoing research to optimize the pharmacokinetics and pharmacodynamics of 4-Methyl-2-[3-(trifluoromethyl)anilino]-1,3-thiazole-5-carboxylic acid to improve its clinical efficacy.

Synthesemethoden

The synthesis of 4-Methyl-2-[3-(trifluoromethyl)anilino]-1,3-thiazole-5-carboxylic acid involves a multi-step process, starting with the reaction of 3-(trifluoromethyl)aniline with methyl thioglycolate to form 3-(trifluoromethyl)anilinothioacetic acid. This intermediate is then reacted with 2-bromo-4-methylthiazole to give the desired product, 4-Methyl-2-[3-(trifluoromethyl)anilino]-1,3-thiazole-5-carboxylic acid. The synthesis has been reported in several publications, including a patent from Takeda Pharmaceutical Company Limited.

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie und Arzneimittelentwicklung

- Zielsetzung neurodegenerativer Erkrankungen: Forscher untersuchen das Potenzial dieser Verbindung bei der Entwicklung von Medikamenten für neurodegenerative Erkrankungen wie Alzheimer und Epilepsie . Ihre einzigartige Struktur könnte mit bestimmten Rezeptoren oder Enzymen interagieren, die an diesen Erkrankungen beteiligt sind.

PET-Radioliganden für die Neurobildgebung

- NMDA-Rezeptor-Bildgebung: Wissenschaftler synthetisieren Derivate von 4-Methyl-3-(Trifluormethyl)anilin als potenzielle PET-Radioliganden. Diese Verbindungen zielen auf den offenen Kanal des NMDA-Rezeptors ab, der an der Alzheimer-Krankheit und anderen neurodegenerativen Erkrankungen beteiligt ist .

Synthetische Chemie und Bausteine

- Zwischenprodukt in der organischen Synthese: Chemiker verwenden 4-Methyl-3-(Trifluormethyl)anilin als Ausgangsreagenz für verschiedene Synthesewege. Beispielsweise dient es als Vorläufer bei der Synthese von tert-Butyl-4-methyl-3-(Trifluormethyl)phenylcarbamat .

Safety and Hazards

These compounds can pose various safety hazards. For example, “2-Methyl-3-(trifluoromethyl)aniline” is classified as a combustible solid and can cause eye irritation . “4-Methyl-3-(trifluoromethyl)aniline” is also classified as a combustible liquid and can cause skin and eye irritation, as well as respiratory system toxicity .

Eigenschaften

IUPAC Name |

4-methyl-2-[3-(trifluoromethyl)anilino]-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O2S/c1-6-9(10(18)19)20-11(16-6)17-8-4-2-3-7(5-8)12(13,14)15/h2-5H,1H3,(H,16,17)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDQOFFQRWPDFLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC2=CC=CC(=C2)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

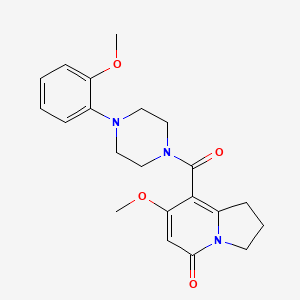

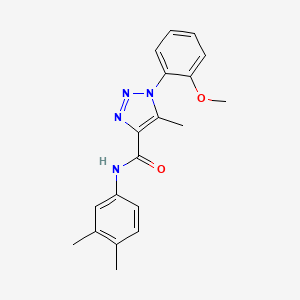

![N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2459194.png)

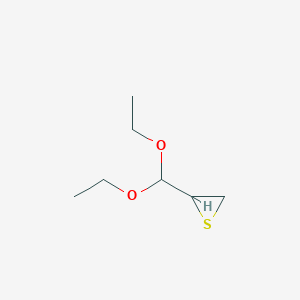

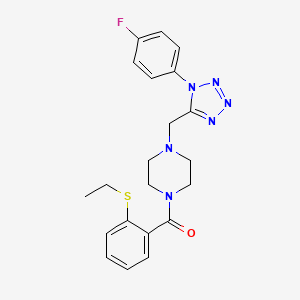

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-phenylbutanamide](/img/structure/B2459195.png)

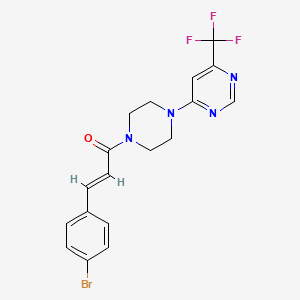

![5-[[(tert-Butoxycarbonyl)amino]methyl]isoxazole-3-carboxylic acid](/img/structure/B2459197.png)

![N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide](/img/structure/B2459198.png)

![[(3S,4S)-4-(1-Methylimidazol-4-yl)pyrrolidin-3-yl]-morpholin-4-ylmethanone;dihydrochloride](/img/structure/B2459200.png)

![5-[(4-Bromopyrazol-1-yl)methyl]-1,2-oxazole-3-carbaldehyde](/img/structure/B2459201.png)

![3-(4-(Benzo[d][1,3]dioxol-5-ylsulfonyl)piperazin-1-yl)-6-cyclopropylpyridazine](/img/structure/B2459212.png)